4-Nitrophenyl-β-D-Galactofuranosid

Übersicht

Beschreibung

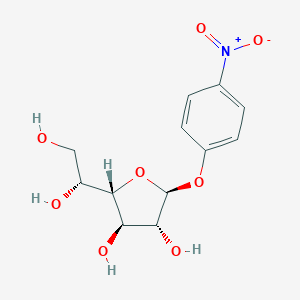

4-nitrophenyl beta-D-galactofuranoside is a synthetic compound used primarily as a substrate in enzymatic studies. It is particularly useful in the study of beta-D-galactofuranosidases, enzymes that hydrolyze the beta-D-galactofuranosyl bond. This compound is significant in the field of biochemistry and microbiology due to its role in understanding the metabolism and biosynthesis of galactofuranose-containing glycoconjugates in various microorganisms .

Wissenschaftliche Forschungsanwendungen

4-nitrophenyl beta-D-galactofuranoside is widely used in scientific research, particularly in the study of enzymatic activity. It serves as a substrate for beta-D-galactofuranosidases, allowing researchers to measure the enzyme’s activity by detecting the release of 4-nitrophenol. This compound is also used in the study of the metabolism and biosynthesis of galactofuranose-containing glycoconjugates in pathogenic microorganisms such as Mycobacteria, Trypanosoma cruzi, and Aspergillus fumigatus .

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl Beta-D-Galactofuranoside, also known as 4-Nitrophenylgalactofuranoside, is the enzyme β-D-Galactofuranosidase . This enzyme is responsible for the degradation of Galactofuranosyl (Galf) containing glycoconjugates in certain species .

Mode of Action

4-Nitrophenyl Beta-D-Galactofuranoside acts as a substrate for β-D-Galactofuranosidase . The enzyme cleaves the compound, releasing a galactose residue . This interaction results in the degradation of Galf-containing glycoconjugates .

Biochemical Pathways

The action of 4-Nitrophenyl Beta-D-Galactofuranoside affects the metabolic pathways involving Galf-containing glycoconjugates . These glycoconjugates are constituents of microorganisms, some of which are pathogenic, such as Mycobacteria, the trypanosomatids Trypanosoma cruzi and Leishmania, and fungi such as Aspergillus fumigatus . The degradation of these glycoconjugates by β-D-Galactofuranosidase, facilitated by 4-Nitrophenyl Beta-D-Galactofuranoside, can disrupt the normal functioning of these organisms .

Pharmacokinetics

Given its role as a substrate for β-d-galactofuranosidase, it can be inferred that the compound is likely to be metabolized by this enzyme .

Result of Action

The action of 4-Nitrophenyl Beta-D-Galactofuranoside results in the degradation of Galf-containing glycoconjugates . This can have significant molecular and cellular effects, particularly in the microorganisms that contain these glycoconjugates . The disruption of these glycoconjugates can potentially inhibit the growth and survival of these organisms .

Action Environment

The action of 4-Nitrophenyl Beta-D-Galactofuranoside is influenced by environmental factors such as pH . The optimal pH for the action of the β-D-Galactofuranosidase enzyme, which metabolizes the compound, is 5.5 . Therefore, the efficacy and stability of 4-Nitrophenyl Beta-D-Galactofuranoside may vary depending on the pH of its environment .

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl Beta-D-Galactofuranoside interacts with several enzymes and proteins. For instance, it exhibits activity for β-D-galactofuranosidase (Gal f -ase) in culture supernatants . This enzyme is able to release galactose residue from galactomannan prepared from the filamentous fungus Aspergillus fumigatus . The interaction between 4-Nitrophenyl Beta-D-Galactofuranoside and these enzymes is crucial for its role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl Beta-D-Galactofuranoside involves its interactions with biomolecules and changes in gene expression. For example, it has been found to interact with β-D-galactofuranosidase

Vorbereitungsmethoden

The synthesis of 4-nitrophenyl beta-D-galactofuranoside involves several steps. One common method includes the acetylation of galactose followed by the introduction of the 4-nitrophenyl group. The process typically involves stirring galactose in pyridine at elevated temperatures, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography .

Analyse Chemischer Reaktionen

4-nitrophenyl beta-D-galactofuranoside undergoes various chemical reactions, primarily hydrolysis. The hydrolysis reaction is catalyzed by beta-D-galactofuranosidases, resulting in the release of 4-nitrophenol and beta-D-galactofuranose. This reaction is commonly used to study the activity of beta-D-galactofuranosidases in different microorganisms .

Vergleich Mit ähnlichen Verbindungen

4-nitrophenyl beta-D-galactofuranoside is similar to other nitrophenyl glycosides, such as 4-nitrophenyl beta-D-galactopyranoside and 4-nitrophenyl alpha-D-galactopyranoside. it is unique in its specificity for beta-D-galactofuranosidases, making it a valuable tool for studying these enzymes. Other similar compounds include 4-nitrophenyl alpha-D-galactofuranoside and 4-nitrophenyl beta-D-glucopyranoside, which are used to study different glycosidases .

Biologische Aktivität

4-Nitrophenyl beta-D-galactofuranoside (4NP-β-GalF) is a phenolic glycoside known for its utility in biochemical assays, particularly as a substrate for various enzymatic reactions. This article delves into the biological activity of this compound, focusing on its enzymatic interactions, potential applications in biosensing, and its role in microbial metabolism.

4NP-β-GalF has the molecular formula and a molecular weight of approximately 277.25 g/mol. It is characterized by the presence of a nitrophenyl group attached to a beta-D-galactofuranoside moiety, which contributes to its reactivity and utility in enzymatic assays.

Enzymatic Activity

Substrate for Glycosidases

4NP-β-GalF is primarily used as a substrate for β-galactosidases, enzymes that hydrolyze β-galactosidic bonds. The hydrolysis of 4NP-β-GalF releases 4-nitrophenol, which can be quantitatively measured spectrophotometrically at 420 nm. This property makes it an effective tool for studying the activity of β-galactosidases from various sources, including bacteria and yeast.

Table 1: Enzymatic Activity of 4NP-β-GalF

| Enzyme Source | Specific Activity (U/mg) |

|---|---|

| Escherichia coli | 422 ± 17 |

| Bacillus subtilis | 135.3 ± 5.5 |

| Kluyveromyces lactis | 417 ± 17 |

The data indicates that different sources of β-galactosidases exhibit varying levels of activity toward 4NP-β-GalF, with E. coli showing the highest specific activity.

Applications in Biosensing

Recent studies have explored the application of 4NP-β-GalF in biosensors designed for detecting bacterial contamination. For instance, it has been utilized in enzyme-linked assays where the hydrolysis of the substrate leads to a measurable color change, facilitating the detection of β-galactosidase-producing bacteria.

Case Study: Detection of E. coli Using 4NP-β-GalF

In a study conducted to assess the presence of E. coli in wastewater samples, researchers employed 4NP-β-GalF as a substrate in a colorimetric assay. The results demonstrated that:

- Detection Limit : The assay could detect E. coli concentrations as low as CFU/mL.

- Response Time : A significant color change was observed within 10 minutes of enzyme addition, indicating rapid detection capabilities.

This application highlights the potential for using 4NP-β-GalF in environmental monitoring and food safety assessments.

Mechanisms of Hydrolysis

The hydrolysis mechanism of 4NP-β-GalF has been studied under various pH conditions, revealing that:

- At alkaline pH (e.g., pH 12), neighboring group participation significantly influences the reaction pathway.

- The formation of the phenolate ion at high pH enhances the nucleophilicity of water, facilitating hydrolysis.

This understanding of hydrolysis mechanisms is crucial for optimizing conditions in enzymatic assays and industrial applications.

Safety and Toxicity

Toxicity assessments indicate that 4NP-β-GalF is not AMES toxic, suggesting it does not pose significant mutagenic risks under standard laboratory conditions . However, caution should be exercised when handling any chemical compounds due to their potential environmental impact.

Eigenschaften

IUPAC Name |

(2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQNVZDXEMOJCW-PZWNZHSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905638 | |

| Record name | 4-Nitrophenyl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100645-45-2 | |

| Record name | 4-Nitrophenylgalactofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100645452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.